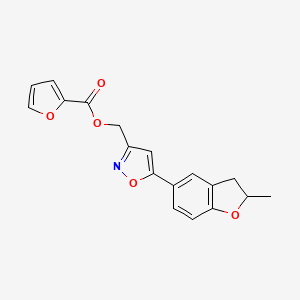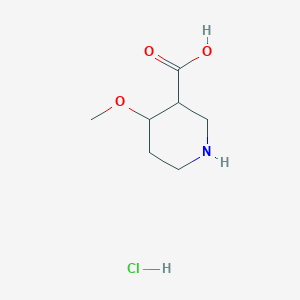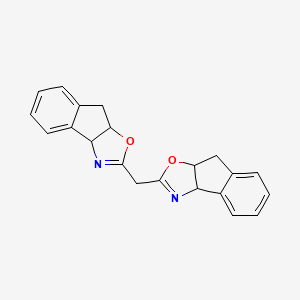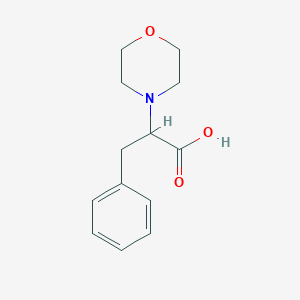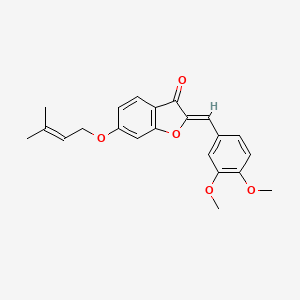![molecular formula C11H13N3 B2626417 [5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine CAS No. 1511508-01-2](/img/structure/B2626417.png)
[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives . This is followed by oxidative aromatization to the corresponding pyrazole molecules .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring.
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including cycloadditions, cyclocondensation of hydrazine with carbonyl systems, and reactions with heterocyclic systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles can vary depending on their specific structure. For example, some pyrazoles are solid at room temperature, while others are liquid . The exact properties would need to be determined experimentally for each specific compound.
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- Compounds similar to [5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine have been synthesized and characterized using various techniques. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via polyphosphoric acid condensation and characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin, & Kim, 2018).
Ambient-Temperature Synthesis :
- The ambient-temperature synthesis of novel pyrazole derivatives, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, has been reported. These compounds were synthesized by condensation reactions and characterized by spectroscopic methods (Becerra, Cobo, & Castillo, 2021).
Potential in Corrosion Inhibition and Antimicrobial Applications :
- Pyrazole derivatives have been evaluated as corrosion inhibitors for metal dissolution and have shown high efficiency in preventing copper alloy dissolution. Additionally, these compounds exhibit higher antibacterial activities than conventional bactericide agents (Sayed, Azab, Anwer, Raouf, & Negm, 2018).
Medical Research - Alzheimer's Disease Treatment :
- A series of 3-aryl-1-phenyl-1H-pyrazole derivatives has been synthesized and assayed as inhibitors of acetylcholinesterase and monoamine oxidase, showing potential for Alzheimer's disease treatment. The structural activity relationships of these compounds were examined in detail (Kumar, Jain, Parle, Jain, & Kumar, 2013).
Regioselective Synthesis of Pyrazole Derivatives :
- Highly regioselective synthesis techniques for pyrazole derivatives have been developed. These include the 1,3-dipolar cycloaddition reaction of nitrile imines with 3-formylchromones to produce 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives (Alizadeh, Moafi, & Zhu, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Research into pyrazoles is ongoing, with many potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research will likely continue to explore these applications and develop new pyrazole-based compounds with improved properties and activities.
Propiedades
IUPAC Name |
[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-2-4-9(5-8)11-10(6-12)7-13-14-11/h2-5,7H,6,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMVKQIKQFOGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=NN2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-cyclohexyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2626334.png)
![4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2626336.png)


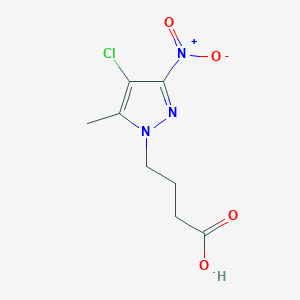
![3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2626342.png)

